ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate to form the intermediate ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ethyl ester group can be substituted with other functional groups such as amides or alcohols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its anticancer activity .
Comparison with Similar Compounds
ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiadiazole derivatives:
Ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate: Similar in structure but lacks the benzothiophene moiety.
N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide: Exhibits similar biological activities but has different solubility properties.
Biological Activity
Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis methodologies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a thiadiazole moiety linked to a tetrahydrobenzo[b]thiophene structure, which is known for various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Thiadiazole Derivative : The initial step often involves the synthesis of the 5-methyl-1,3,4-thiadiazole component through standard methods such as the Gewald reaction.
- Acetylation : The thiadiazole is then reacted with acetic anhydride or an equivalent acetylating agent to introduce the acetamido group.
- Esterification : Finally, the compound is esterified with ethyl alcohol to yield the final product.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds are often comparable to established chemotherapeutics like Sorafenib .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl 2-(...)-4b | HepG2 | 54±0.25 |
Ethyl 2-(...)-4a | MCF-7 | 50±0.53 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Antibacterial and antifungal activities have been reported against various pathogens. For example, in vitro tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as DPPH radical scavenging. Results indicate that it possesses significant free radical scavenging ability, which contributes to its overall therapeutic profile .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features:
- Thiadiazole Ring : Essential for anticancer and antimicrobial activities.
- Tetrahydrobenzo[b]thiophene Core : Contributes to the lipophilicity and cellular uptake.
- Acetamido Group : Enhances solubility and bioavailability.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on HepG2 Cells : A recent study demonstrated that derivatives with structural similarities exhibited significant cytotoxicity against liver cancer cells with potential mechanisms involving apoptosis induction .
- Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy by overcoming drug resistance mechanisms observed in cancer cells .
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S3/c1-3-22-15(21)13-10-6-4-5-7-11(10)25-14(13)17-12(20)8-23-16-19-18-9(2)24-16/h3-8H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDALMVGTSSMTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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